
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms in the molecule. Unfortunately, the specific molecular structure of “N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide” is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not available in the retrieved data .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the retrieved data .科学的研究の応用
Anticancer Potential
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide and its derivatives have been evaluated for their anticancer activity. A study by Ravinaik et al. (2021) synthesized a series of substituted benzamides and tested them against various cancer cell lines, finding moderate to excellent anticancer activity (Ravinaik et al., 2021).
Neuroprotective and Alzheimer's Disease Treatment
This compound has shown potential in the treatment of Alzheimer's disease. A study by Lee et al. (2018) reports the development of derivatives with potent inhibitory selectivity against histone deacetylase 6, demonstrating neuroprotective activity and potential to ameliorate Alzheimer's disease phenotypes (Lee et al., 2018).
Antiallergic Properties
Honma et al. (1983) prepared a series of N-(1H-tetrazol-5-yl) derivatives, including a compound similar to this compound, and evaluated them for antiallergic activity. They found significant antiallergic effects in their studies (Honma et al., 1983).
Antiviral Activities
Benzamide-based derivatives have been synthesized and tested for antiviral activities. Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their significant activities against the bird flu influenza H5N1 strain (Hebishy et al., 2020).
Antidiabetic Potential
Research has also been conducted to evaluate the antidiabetic potential of benzamide derivatives. Nomura et al. (1999) synthesized 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives and identified compounds with significant antihyperglycemic effects (Nomura et al., 1999).
Antimicrobial and Antioxidant Activities
A study by Yang et al. (2015) isolated a new benzamide from endophytic Streptomyces and investigated its antimicrobial and antioxidant activities. The compound showed promising results in these areas (Yang et al., 2015).
Neuroleptic Activity
Benzamides have been explored for their neuroleptic activity. Iwanami et al. (1981) synthesized and evaluated benzamides for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, finding a good correlation between structure and activity in these compounds (Iwanami et al., 1981).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-24-15-10-8-14(9-11-15)22-16(19-20-21-22)12-18-17(23)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENZHBOHMPHIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
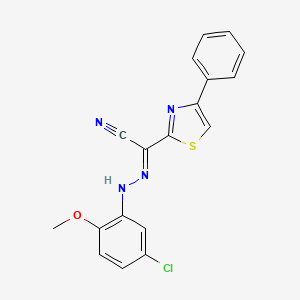

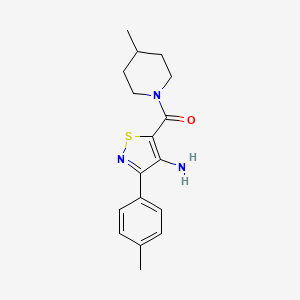
![Spiro[3.5]nonan-2-amine hydrochloride](/img/structure/B2722634.png)
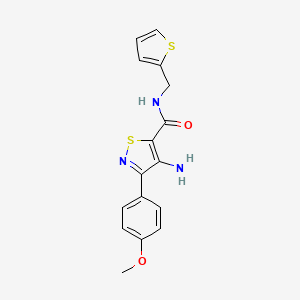
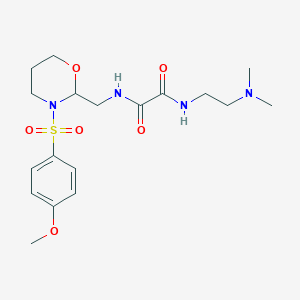
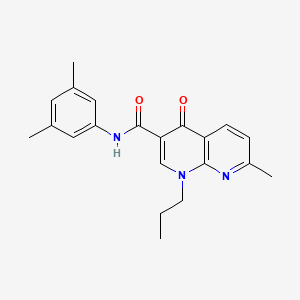

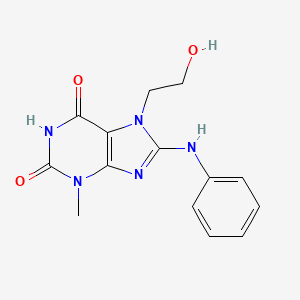
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2722641.png)
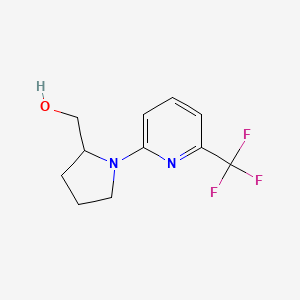
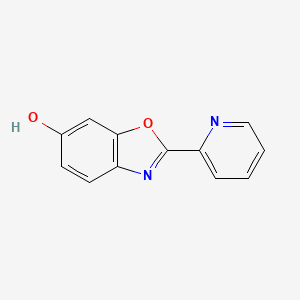
![Ethyl 2-[6-acetamido-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2722644.png)

